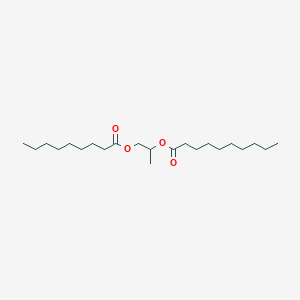
3-(Propylamino)-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propylamino)-1λ6-thiolane-1,1-dione est un composé organique doté d'une structure unique qui comprend un cycle thiolane et un groupe propylamino.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(Propylamino)-1λ6-thiolane-1,1-dione implique généralement la réaction de la propylamine avec un dérivé de thiolane dans des conditions contrôlées. La réaction est généralement réalisée en présence d'un catalyseur et sous atmosphère inerte afin d'éviter les réactions secondaires indésirables. Les conditions de réaction spécifiques, telles que la température et la pression, peuvent varier en fonction du rendement et de la pureté souhaités du produit.
Méthodes de production industrielle
En milieu industriel, la production de 3-(Propylamino)-1λ6-thiolane-1,1-dione peut impliquer des réacteurs à grande échelle et des procédés à flux continu afin d'assurer une qualité constante et un débit élevé. L'utilisation de systèmes automatisés et de techniques de surveillance avancées peut contribuer à optimiser les conditions de réaction et à améliorer l'efficacité globale du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
3-(Propylamino)-1λ6-thiolane-1,1-dione peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en thiols ou en d'autres formes réduites.
Substitution : Le groupe propylamino peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les halogénures ou les amines peuvent être utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols.
Applications de recherche scientifique
3-(Propylamino)-1λ6-thiolane-1,1-dione a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéiques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de 3-(Propylamino)-1λ6-thiolane-1,1-dione implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
3-(Propylamino)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Propylamino)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(Methylamino)-1λ6-thiolane-1,1-dione
- 3-(Ethylamino)-1λ6-thiolane-1,1-dione
- 3-(Butylamino)-1λ6-thiolane-1,1-dione
Unicité
3-(Propylamino)-1λ6-thiolane-1,1-dione est unique en raison de son groupe propylamino spécifique, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette unicité peut le rendre particulièrement précieux dans certaines applications où des interactions ou des effets spécifiques sont souhaités.
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1,1-dioxo-N-propylthiolan-3-amine |
InChI |
InChI=1S/C7H15NO2S/c1-2-4-8-7-3-5-11(9,10)6-7/h7-8H,2-6H2,1H3 |
Clé InChI |
POJSXHDVRJSEOP-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050692.png)
![1-[(4-Butylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050700.png)
![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B12050702.png)
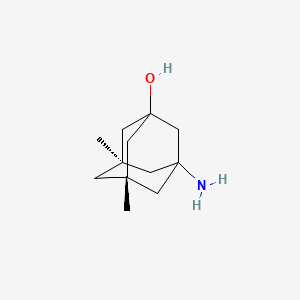

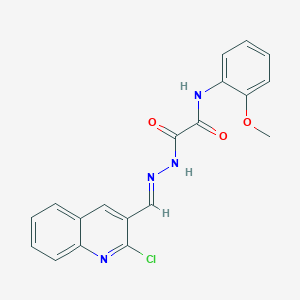


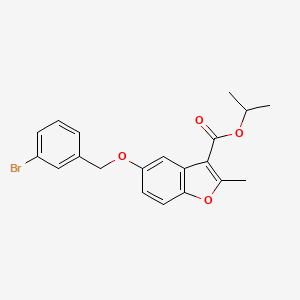
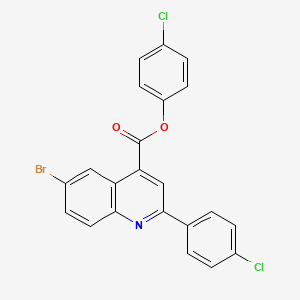
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)
